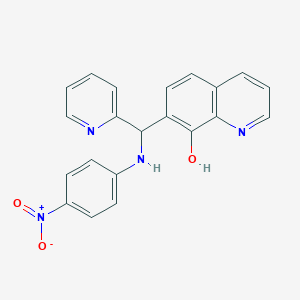
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is not fully understood, but it is believed to involve the formation of a complex with metal ions such as zinc and copper. This complex can then interact with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. For example, 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes can be used to monitor the levels of metal ions in biological systems, which can provide insights into the role of these ions in various cellular processes. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has also been shown to have anticancer properties by inducing apoptosis in cancer cells. However, the effects of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is its unique structure, which makes it a promising candidate for various research applications. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes have high sensitivity and selectivity for metal ions, which makes them useful for imaging and monitoring metal ion levels in biological systems. However, the synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can be challenging, and the compound can be unstable under certain conditions. The toxicity and side effects of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol on normal cells and tissues are also not well understood, which can limit its potential applications.
Orientations Futures
There are several future directions for the research on 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol. One area of focus is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes for imaging and monitoring metal ions in living cells and tissues. This can provide insights into the role of metal ions in various physiological and pathological processes. Another area of research is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based anticancer agents that can selectively target cancer cells while sparing normal cells. This can lead to the development of more effective and less toxic cancer therapies. Additionally, the potential applications of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol in other research fields such as materials science and catalysis should be explored. Overall, the unique structure and properties of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol make it a promising candidate for various scientific research applications.
Méthodes De Synthèse
The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-pyridylmethylamine and 4-nitroaniline. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol-based fluorescent probes for the detection of metal ions such as zinc and copper. These probes can be used for imaging and monitoring the levels of metal ions in biological systems. 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has also been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
Propriétés
IUPAC Name |
7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXWEUVCNUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

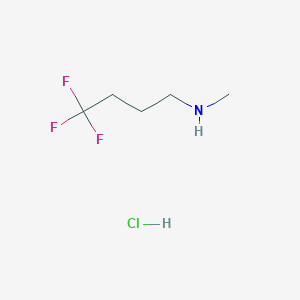
![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)
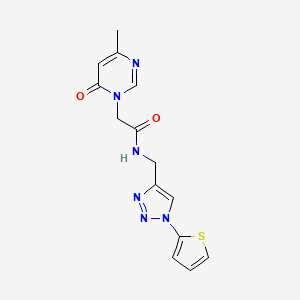

![2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623430.png)
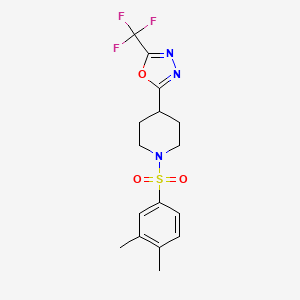

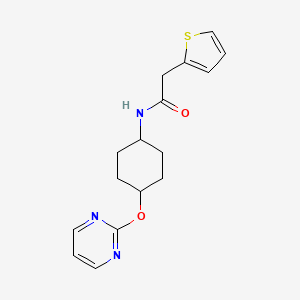
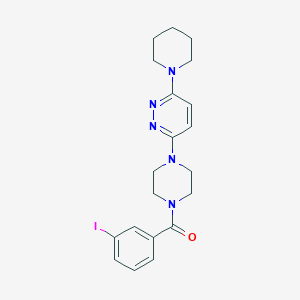
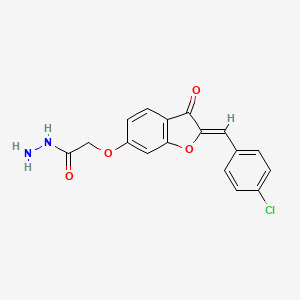
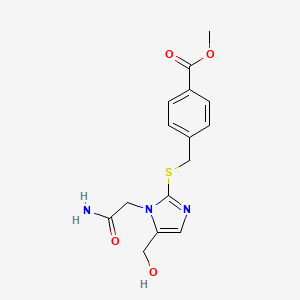

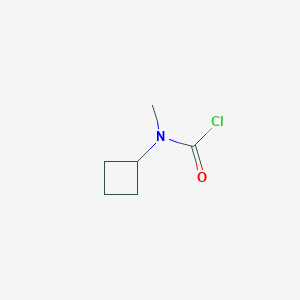
![1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}prop-2-en-1-one](/img/structure/B2623447.png)